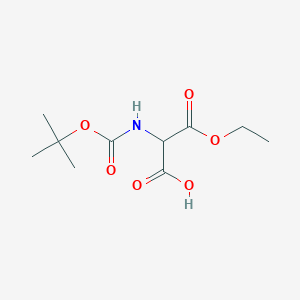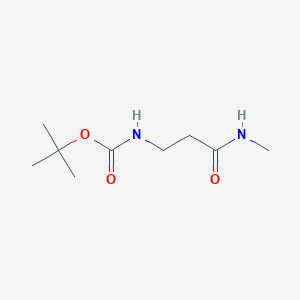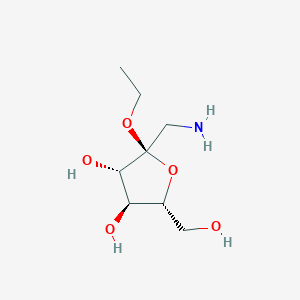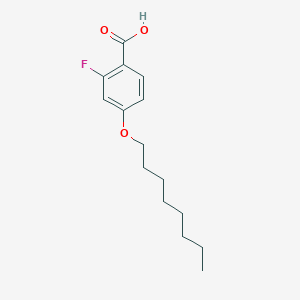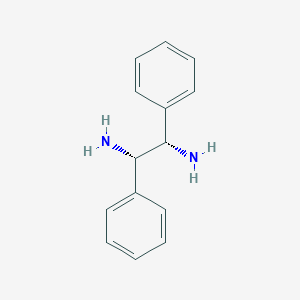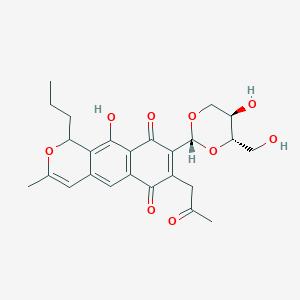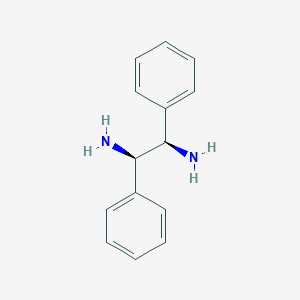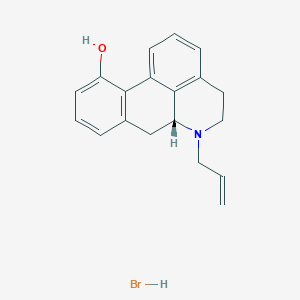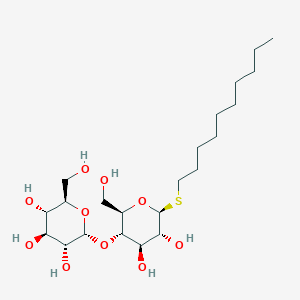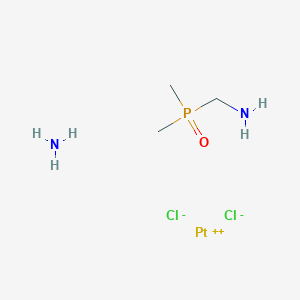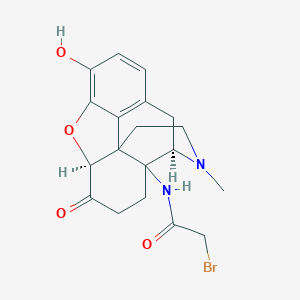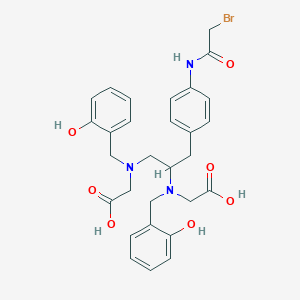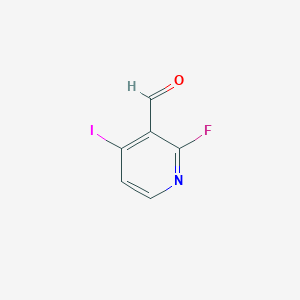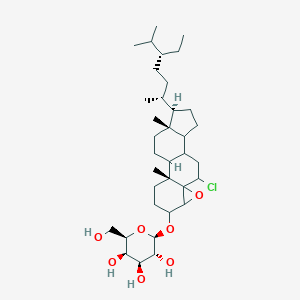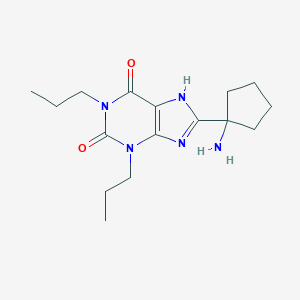
Midaxifylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Midaxifylline is a chemical compound that belongs to the xanthine family. It is a methylated derivative of theophylline and has been found to have potential therapeutic applications in various diseases. Midaxifylline is a potent phosphodiesterase inhibitor that increases cyclic adenosine monophosphate (cAMP) levels in cells.
Mecanismo De Acción
Midaxifylline is a potent phosphodiesterase inhibitor that increases Midaxifylline levels in cells. Midaxifylline is a second messenger that regulates various cellular functions, including gene expression, cell proliferation, and differentiation. Midaxifylline also inhibits the activity of adenosine receptors, which are involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Midaxifylline has been found to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-platelet effects. Midaxifylline has been shown to increase blood flow in various tissues, including the brain, heart, and lungs. Midaxifylline has also been found to inhibit the production of pro-inflammatory cytokines and chemokines and to reduce the activation of immune cells. Midaxifylline has been shown to inhibit platelet aggregation and adhesion, which may have implications for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Midaxifylline has several advantages for lab experiments, including its availability and low cost. Midaxifylline is also relatively stable and can be easily synthesized in the laboratory. However, Midaxifylline has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for Midaxifylline research, including the development of novel Midaxifylline derivatives with improved pharmacological properties. Midaxifylline has also been suggested as a potential therapeutic agent for the treatment of various neurological and cardiovascular diseases. Further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of Midaxifylline and to identify potential drug targets for the development of new therapies.
Métodos De Síntesis
Midaxifylline can be synthesized by the reaction of theophylline with formaldehyde and dimethylamine. The reaction takes place in the presence of a catalyst, such as hydrochloric acid, to yield Midaxifylline. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Midaxifylline has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, stroke, and asthma. Midaxifylline has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect against neuronal damage in Parkinson's disease and stroke. Midaxifylline has been found to have bronchodilator effects in animal models of asthma.
Propiedades
Número CAS |
151159-23-8 |
|---|---|
Nombre del producto |
Midaxifylline |
Fórmula molecular |
C16H25N5O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
8-(1-aminocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-3-9-20-12-11(13(22)21(10-4-2)15(20)23)18-14(19-12)16(17)7-5-6-8-16/h3-10,17H2,1-2H3,(H,18,19) |
Clave InChI |
UFOBUCDTKQDDTN-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |
Otros números CAS |
151159-23-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



